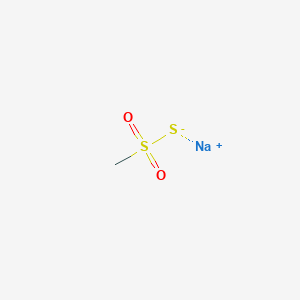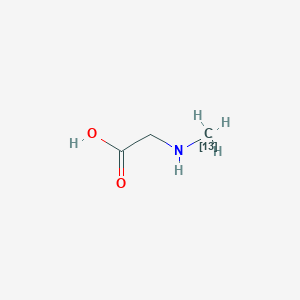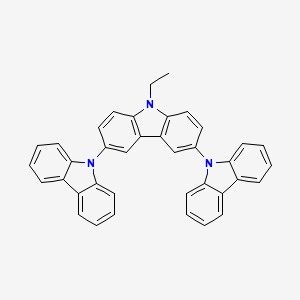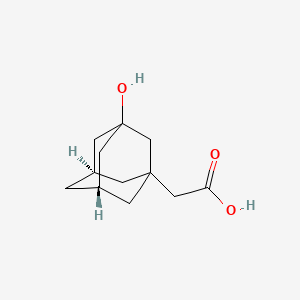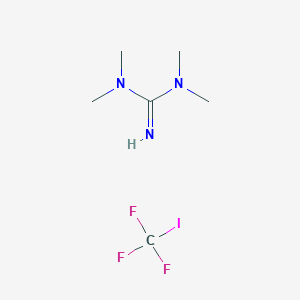
GDP-Na
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine diphosphate sodium salt, commonly referred to as GDP-Na, is a nucleotide sugar that plays a crucial role in various biochemical processes. It is a substrate for glycosyltransferase reactions in metabolism and is essential for the biosynthesis of glycoproteins and glycolipids. This compound is vital in eukaryotic organisms and is involved in numerous cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine diphosphate sodium salt is synthesized from guanosine triphosphate and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase. The reaction typically occurs under physiological conditions, with the enzyme catalyzing the transfer of a guanosine monophosphate group to mannose-1-phosphate, resulting in the formation of guanosine diphosphate mannose.
Industrial Production Methods
Industrial production of guanosine diphosphate sodium salt involves the fermentation of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. The process includes the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the compound using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine diphosphate fucose.
Reduction: It can be reduced to form guanosine diphosphate mannose.
Substitution: The compound can participate in substitution reactions where the diphosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed
- Guanosine diphosphate fucose
- Guanosine diphosphate mannose
- Various substituted guanosine diphosphate derivatives
Applications De Recherche Scientifique
Guanosine diphosphate sodium salt has a wide range of applications in scientific research:
- Chemistry : Used as a substrate in glycosylation reactions to study enzyme kinetics and mechanisms.
- Biology : Plays a role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.
- Medicine : Investigated for its potential in developing therapeutic agents targeting glycosylation pathways in diseases such as cancer and genetic disorders.
- Industry : Utilized in the production of bioengineered glycoproteins and other biopharmaceuticals.
Mécanisme D'action
Guanosine diphosphate sodium salt exerts its effects by serving as a donor of activated mannose in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of mannose to acceptor molecules, which are then incorporated into glycoproteins and glycolipids. This process is crucial for proper cellular function and communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanosine diphosphate mannose
- Guanosine diphosphate fucose
- Guanosine diphosphate glucose
Uniqueness
Guanosine diphosphate sodium salt is unique due to its specific role in glycosylation reactions involving mannose. While similar compounds like guanosine diphosphate glucose and guanosine diphosphate fucose also participate in glycosylation, they transfer different sugar moieties, leading to the formation of distinct glycoproteins and glycolipids. This specificity makes guanosine diphosphate sodium salt an essential compound in the study of mannose-related biochemical pathways.
Propriétés
Formule moléculaire |
C10H15N5NaO11P2 |
|---|---|
Poids moléculaire |
466.19 g/mol |
InChI |
InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18); |
Clé InChI |
RIVKOZCPUDVJCY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



